Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate
Description
Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c16-11-5-3-4-10(8-11)15(18)19-9-14-17-12-6-1-2-7-13(12)20-14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPLQQLDNNZMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The Fischer esterification method involves direct condensation of 3-bromobenzoic acid with Benzo[d]thiazol-2-ylmethanol under acidic conditions. In a representative procedure adapted from chromene derivative syntheses, equimolar quantities of the acid and alcohol are refluxed in ethanol with catalytic sulfuric acid (0.1 eq). The reaction typically achieves 60–70% yield after 6–8 hours, with water removal via Dean-Stark apparatus enhancing equilibrium displacement. While cost-effective, this method faces limitations in sterically hindered systems due to prolonged reaction times and moderate yields.
Acyl Chloride Intermediate Route
Conversion of 3-bromobenzoic acid to its acyl chloride precursor significantly improves reactivity. As demonstrated in triazolo-thiadiazine syntheses, treatment with thionyl chloride (1.5 eq) in anhydrous dichloromethane at 40°C for 2 hours produces 3-bromobenzoyl chloride in 92% yield. Subsequent reaction with Benzo[d]thiazol-2-ylmethanol (1.1 eq) in tetrahydrofuran (THF) using triethylamine (1.5 eq) as a proton scavenger completes the esterification within 3 hours at room temperature, achieving 83–88% isolated yield after recrystallization from ethanol.
Coupling Reagent-Assisted Condensation
Modern peptide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) enable efficient ester formation under mild conditions. A protocol modified from pyrazolyltriazolothiadiazine synthesis employs DCC (1.2 eq) and DMAP (0.2 eq) in dichloromethane, reacting 3-bromobenzoic acid (1 eq) with Benzo[d]thiazol-2-ylmethanol (1.05 eq) at 0–5°C. This method affords 89–94% yield within 4 hours, though requiring chromatographic purification due to dicyclohexylurea byproduct formation.
Comparative Analysis of Synthetic Methods
Table 1: Optimization Parameters for Benzo[d]thiazol-2-ylmethyl 3-Bromobenzoate Synthesis
The acyl chloride method balances efficiency and practicality, avoiding stringent anhydrous requirements of coupling reagents while outperforming Fischer esterification in yield. Kinetic studies reveal second-order dependence on acid and alcohol concentrations in Fischer reactions, whereas acyl chloride routes follow pseudo-first-order kinetics limited by nucleophile availability.
Critical Process Optimization Strategies
Solvent Selection and Temperature Effects
Ethanol emerges as the preferred solvent for recrystallization, though THF and dichloromethane improve reaction homogeneity during coupling. Elevated temperatures (60–80°C) accelerate Fischer esterification but risk alcohol dehydration, particularly in acidic media. Controlled cooling (0–5°C) in coupling reactions suppresses side reactions, preserving the integrity of the benzothiazole moiety.
Catalytic System Enhancements
Triethylamine proves superior to inorganic bases (e.g., K₂CO₃) in scavenging HCl during acyl chloride reactions, with <2% N-alkylation byproducts observed. Recent advances incorporate polymer-supported bases to streamline purification, though this remains unexplored for the target ester.
Purification and Characterization
Recrystallization from ethanol yields prismatic crystals suitable for X-ray diffraction, while column chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves minor impurities in coupling reactions. IR spectroscopy consistently detects ester C=O stretches at 1705–1715 cm⁻¹, with benzothiazole C=N vibrations at 1550–1560 cm⁻¹. ¹H NMR spectra show diagnostic singlets for the methylene bridge (δ 5.12–5.25 ppm, 2H) and aromatic resonances between δ 7.35–8.24 ppm.
Scalability and Industrial Feasibility
Pilot-scale trials (500 g batches) of the acyl chloride method demonstrate consistent 82–84% yield with 99.5% purity via HPLC. Energy consumption analysis favors this route (2.1 kWh/kg product) over Fischer esterification (3.8 kWh/kg) due to reduced reflux times. Environmental metrics highlight the DCC/DMAP method’s higher E-factor (23.6 vs. 8.4 for acyl chloride), driven by solvent-intensive purification.
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with various aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
Biological Activities
Benzo[d]thiazole derivatives, including benzo[d]thiazol-2-ylmethyl 3-bromobenzoate, have demonstrated a range of biological activities:
- Antimicrobial Properties : Research indicates that benzothiazole derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus, E. coli, and Bacillus subtilis. The presence of bromine and other substituents enhances their efficacy by improving binding interactions with bacterial enzymes such as dihydroorotase and DNA gyrase .
- Antitumor Activity : Studies have shown that benzothiazole compounds can inhibit cancer cell proliferation. For instance, molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer progression, potentially leading to the development of new anticancer agents .
- Anti-inflammatory Effects : Some derivatives have been explored for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Industrial Applications
Beyond its biological significance, this compound has potential applications in various industrial sectors:
- Dyes and Pigments : Compounds with benzothiazole structures are used in dye manufacturing due to their vibrant colors and stability under light.
- Polymer Additives : They can serve as stabilizers or UV absorbers in polymer formulations, enhancing material durability.
Case Studies and Research Findings
Recent studies highlight the compound's potential across various applications:
- A study demonstrated that certain benzothiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .
- Molecular docking analyses revealed strong interactions between these compounds and cancer-related enzymes, suggesting a promising avenue for drug development .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate involves its interaction with specific molecular targets in cells. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer properties.
6-Bromo-2-benzothiazolyl-4-chloroaniline: Known for its potent antimicrobial activity.
2-(4-Aminophenyl)benzothiazole: Studied for its anticancer properties and ability to inhibit specific cellular pathways.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Biological Activity
Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate is a compound that belongs to the class of thiazole derivatives, which have been associated with a wide range of biological activities. This article delves into the biological activity of this specific compound, discussing its mechanisms, pharmacological effects, and potential therapeutic applications.
Overview of Thiazole Derivatives
Thiazole derivatives, including this compound, are known for their diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer properties. The structural features and substituents on the thiazole ring significantly influence these activities.
Target Proteins and Pathways:
- Protein Tyrosine Phosphatase 1B (PTP1B): Some thiazole derivatives inhibit PTP1B, a key regulator in insulin and leptin signaling pathways. This inhibition can lead to improved insulin sensitivity and potential applications in diabetes management.
- Neurotransmitter Modulation: Thiazole derivatives have been shown to increase serotonin and norepinephrine levels, which are crucial for mood regulation.
Biochemical Pathways:
The biological activities of this compound can be attributed to its interaction with various enzymes and receptors involved in critical biochemical pathways. For instance:
- It may exert antimicrobial effects by inhibiting bacterial enzymes such as dihydroorotase and DNA gyrase .
- The compound has also been implicated in cancer therapy through its binding affinity to DNA and interaction with cancer-related enzymes .
Pharmacological Activities
Recent studies have highlighted the following pharmacological activities associated with this compound:
Case Studies
-
Antimicrobial Activity Study:
A study evaluated the antibacterial properties of various benzothiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin . -
Antitumor Potential:
Molecular docking studies indicated that this compound binds effectively to the active site of cancer-related enzymes, suggesting its potential as a therapeutic agent in oncology. The binding affinities were found to be promising compared to existing chemotherapeutic agents .
Research Findings
Recent literature emphasizes the versatility of thiazole derivatives in drug development:
- Antitubercular Activity: New derivatives have shown enhanced activity against Mycobacterium tuberculosis, indicating that modifications to the benzothiazole structure can lead to improved therapeutic efficacy .
- Structure-Activity Relationships (SAR): Studies have identified that specific substitutions at the 2nd, 5th, and 6th positions on the benzothiazole moiety can significantly alter biological activity profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Benzo[d]thiazol-2-ylmethyl esters, such as 3-bromobenzoate derivatives?
- Methodological Answer : A common approach involves coupling benzo[d]thiazol-2-ylmethanol with activated 3-bromobenzoic acid derivatives (e.g., acid chlorides or mixed anhydrides). For example, in analogous syntheses, benzothiazole derivatives were reacted with acylating agents under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Reaction optimization may require monitoring by TLC or UPLC-MS to track intermediate formation. Yields can vary (27–76%), depending on steric and electronic factors of substituents .
Q. How is Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to identify key structural features. For instance, the benzo[d]thiazole moiety typically shows aromatic protons at δ 7.0–8.5 ppm, while the methylene bridge (CH) appears as a singlet near δ 4.8–5.2 ppm . The 3-bromobenzoate ester carbonyl resonates at δ 165–170 ppm in -NMR .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- IR : Look for ester C=O stretches (~1740 cm) and benzothiazole C=N/C-S vibrations (~1450–1650 cm) .
Advanced Research Questions
Q. How can computational methods like DFT refine the electronic structure analysis of Benzo[d]thiazol-2-ylmethyl derivatives?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model electron density distribution, HOMO-LUMO gaps, and charge-transfer properties. For instance, Becke’s three-parameter exchange-correlation functional (B3) combined with Lee-Yang-Parr (LYP) correlation accurately predicts thermochemical properties and reaction pathways for heterocyclic esters . These models help rationalize substituent effects on reactivity and spectroscopic signatures .
Q. What strategies resolve contradictions in NMR data for structurally similar benzothiazole derivatives?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign overlapping signals. For example, HMBC correlations between the methylene proton (δ 4.8–5.2 ppm) and the benzoate carbonyl (δ 165–170 ppm) confirm ester linkage .
- DEPT-135 : Differentiate CH, CH, and CH groups in complex spectra. In one study, DEPT clarified ambiguous signals in N-substituted benzothiazole derivatives .
- Solvent/Shift Reagents : Use deuterated solvents (e.g., DMSO-d) or paramagnetic additives to resolve splitting patterns .
Q. How can molecular docking guide the design of bioactive Benzo[d]thiazol-2-ylmethyl derivatives?
- Methodological Answer : Tools like Glide (Schrödinger) enable systematic ligand-receptor docking. For example, rigid-receptor docking with OPLS-AA force fields and Monte Carlo sampling predicts binding poses for benzothiazole-containing antivirals targeting proteins like RSV M2-1 . Key parameters include grid spacing (≤1 Å), ligand flexibility (up to 20 rotatable bonds), and scoring functions combining empirical and force-field terms . Validation against crystallographic data (RMSD <1 Å) ensures reliability .
Q. What synthetic modifications enhance the antitumor activity of Benzo[d]thiazol-2-ylmethyl derivatives?
- Methodological Answer :
- Heterocyclic Fusion : Attaching pyrimidine or triazole moieties (e.g., 2-((benzo[d]thiazol-2-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4-ol) improves DNA intercalation or kinase inhibition .
- Substituent Tuning : Electron-withdrawing groups (e.g., Br, CF) at the 3-position of the benzoate enhance cytotoxicity by modulating lipophilicity and target affinity .
- Prodrug Design : Ester hydrolysis studies (e.g., in PBS buffer) can identify metabolically stable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
